molecular formula C12H11Cl2N3 B11853144 6-(4-Chlorophenyl)picolinimidamide hydrochloride CAS No. 115193-77-6

6-(4-Chlorophenyl)picolinimidamide hydrochloride

Katalognummer: B11853144
CAS-Nummer: 115193-77-6
Molekulargewicht: 268.14 g/mol
InChI-Schlüssel: NBIBBOHFGLXFFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Chlorophenyl)picolinimidamide hydrochloride is a chemical compound with the molecular formula C12H11Cl2N3 and a molecular weight of 268.1418 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group attached to a picolinimidamide core. It is often used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)picolinimidamide hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with picolinamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Chlorophenyl)picolinimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Hydroxyl groups, amino groups

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups .

Wissenschaftliche Forschungsanwendungen

6-(4-Chlorophenyl)picolinimidamide hydrochloride is utilized in a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(4-Chlorophenyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(4-Bromophenyl)picolinimidamide hydrochloride
  • 6-(4-Methylphenyl)picolinimidamide hydrochloride
  • 6-(4-Fluorophenyl)picolinimidamide hydrochloride

Comparison

Compared to its analogs, 6-(4-Chlorophenyl)picolinimidamide hydrochloride exhibits unique properties due to the presence of the chlorine atom. This substitution can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .

Eigenschaften

CAS-Nummer

115193-77-6

Molekularformel

C12H11Cl2N3

Molekulargewicht

268.14 g/mol

IUPAC-Name

6-(4-chlorophenyl)pyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C12H10ClN3.ClH/c13-9-6-4-8(5-7-9)10-2-1-3-11(16-10)12(14)15;/h1-7H,(H3,14,15);1H

InChI-Schlüssel

NBIBBOHFGLXFFE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1)C(=N)N)C2=CC=C(C=C2)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.